2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide 2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889489
InChI: InChI=1S/C16H17ClFN3O2/c1-4-21(10(2)3)16(22)12-7-11(18)5-6-13(12)23-14-8-19-9-20-15(14)17/h5-10H,4H2,1-3H3
SMILES:
Molecular Formula: C16H17ClFN3O2
Molecular Weight: 337.77 g/mol

2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide

CAS No.:

Cat. No.: VC15889489

Molecular Formula: C16H17ClFN3O2

Molecular Weight: 337.77 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-isopropyl-benzamide -

Specification

Molecular Formula C16H17ClFN3O2
Molecular Weight 337.77 g/mol
IUPAC Name 2-(4-chloropyrimidin-5-yl)oxy-N-ethyl-5-fluoro-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C16H17ClFN3O2/c1-4-21(10(2)3)16(22)12-7-11(18)5-6-13(12)23-14-8-19-9-20-15(14)17/h5-10H,4H2,1-3H3
Standard InChI Key DDNXKTJTQXVOLM-UHFFFAOYSA-N
Canonical SMILES CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a pyrimidine ring and a benzamide backbone. The pyrimidine moiety at position 5 contains a chlorine substituent, while the benzamide group is substituted with fluorine at position 5 and branched alkyl chains (ethyl and isopropyl) on the amide nitrogen . The SMILES notation CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl\text{CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl} and InChIKey DDNXKTJTQXVOLM-UHFFFAOYSA-N\text{DDNXKTJTQXVOLM-UHFFFAOYSA-N} provide precise representations of its connectivity and stereoelectronic features .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Registry Number2169923-04-8
Molecular FormulaC16H17ClFN3O2\text{C}_{16}\text{H}_{17}\text{ClFN}_3\text{O}_2
Molecular Weight337.78 g/mol
XLogP33.4
Topological Polar SA55.3 Ų
Hydrogen Bond Acceptors5

Spectroscopic and Computational Data

PubChem’s computed properties reveal a lipophilicity (XLogP3 = 3.4) conducive to membrane permeability, while the polar surface area (55.3 Ų) suggests moderate solubility in aqueous media . The absence of hydrogen bond donors and presence of five acceptors further inform its pharmacokinetic profile . Mass spectrometry confirms an exact mass of 337.0993326 Da, aligning with theoretical calculations .

Synthesis and Industrial Applications

Synthetic Pathways

Though detailed synthetic protocols are proprietary, the compound’s structure implies a multi-step route involving:

  • Pyrimidine Chlorination: Introduction of chlorine at position 4 of 5-hydroxypyrimidine.

  • Etherification: Coupling the chloropyrimidine with a fluorinated benzamide precursor via nucleophilic aromatic substitution.

  • N-Alkylation: Sequential alkylation with ethyl and isopropyl groups to achieve the tertiary amide.

Research Applications

Primarily employed as a synthetic intermediate, this compound’s halogenated and fluorinated motifs make it valuable for:

  • Kinase Inhibitor Development: Pyrimidine derivatives are prevalent in ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR).

  • Prodrug Functionalization: The amide group could serve as a prodrug linker for controlled drug release.

  • Structure-Activity Relationship (SAR) Studies: Modular substitutions on the pyrimidine and benzamide rings enable systematic SAR exploration.

Pharmacological and Toxicological Profile

Biological Activity

  • Anticancer Activity: Inhibition of tyrosine kinases involved in tumor proliferation.

  • Antimicrobial Effects: Disruption of bacterial DNA gyrase or topoisomerase IV.

Future Directions and Research Opportunities

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for stereochemical studies.

  • Green Chemistry Approaches: Solvent-free or microwave-assisted reactions to improve yield and sustainability.

Biological Screening

  • High-Throughput Assays: Testing against kinase panels or microbial strains to identify lead candidates.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity to guide lead optimization.

Patent Landscape

The WIPO PATENTSCOPE database lists patents associated with its InChIKey (DDNXKTJTQXVOLM-UHFFFAOYSA-N\text{DDNXKTJTQXVOLM-UHFFFAOYSA-N}), indicating proprietary interest in its applications .

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